1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
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Description
1-(2-((3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of the compound, have been utilized in a wide range of applications, including as an essential part of the pharmacophore . They have shown potential in various medicinal applications such as anticancer, vasodilator, anticonvulsant, and antidiabetic .
Mode of Action
Oxadiazoles have been known to interact with their targets in various ways depending on their structure and the presence of substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways depending on their structure and the nature of their targets .
Pharmacokinetics
The properties of oxadiazoles can vary widely depending on their structure and the presence of substituents .
Result of Action
Certain oxadiazole derivatives have shown anticancer activity against mcf-7 and hela cells .
Action Environment
The properties of oxadiazoles can be influenced by various factors, including the presence of substituents and the electronic environment .
Properties
IUPAC Name |
1-[2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-17-7-4-8-18(25)23(17)9-10-29(26,27)22-12-15(13-22)19-20-16(21-28-19)11-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANGKLDMVBRVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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